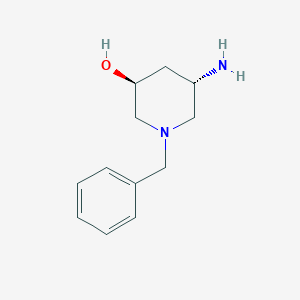

(3S,5S)-5-Amino-1-benzylpiperidin-3-ol

Description

Significance of Piperidine (B6355638) Cores in Chemical Scaffolds

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and drug discovery. nih.govnih.gov It is considered a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. bldpharm.commdpi.com This versatility stems from its three-dimensional conformational flexibility and its ability to present substituents in well-defined spatial orientations, which is crucial for precise interactions with biological targets. researchgate.net

Role of Chiral Amino Alcohols in Organic Synthesis and Medicinal Chemistry

Chiral amino alcohols, particularly vicinal or 1,2-amino alcohols, are another class of compounds with immense importance in both organic synthesis and medicinal chemistry. researchgate.netgoogle.com This structural motif is found in numerous natural products and is a key component of many pharmaceutical drugs. Chirality, or the "handedness" of a molecule, is a critical factor in the safety and efficacy of many drugs, making the production of single enantiomers (one specific mirror image) increasingly vital for the pharmaceutical industry.

In organic synthesis, chiral amino alcohols are highly valued as:

Chiral Building Blocks: They serve as versatile starting materials for the synthesis of complex, enantiomerically pure molecules. Their two functional groups, the amine and the alcohol, allow for a wide range of chemical transformations.

Chiral Auxiliaries: They can be temporarily attached to a non-chiral molecule to direct a chemical reaction to produce a chiral product with high stereoselectivity. nih.gov

Chiral Ligands: They can be coordinated to metal catalysts to create asymmetric catalysts that facilitate enantioselective reactions, a cornerstone of modern chemical manufacturing.

The ability to synthesize specific stereoisomers of amino alcohols is crucial, as different enantiomers of a drug can have vastly different biological effects.

Stereochemical Importance of (3S,5S)-5-Amino-1-benzylpiperidin-3-ol

The specific compound, this compound, combines the features of a piperidine ring and a chiral amino alcohol. Its significance lies in its precise stereochemistry—the (3S,5S) configuration. This particular arrangement of the amino and hydroxyl groups on the piperidine ring makes it a highly valuable intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. bldpharm.com Potent and selective DPP-4 inhibitors, such as Sitagliptin, require a specific three-dimensional structure to bind effectively to the enzyme's active site. The (3S,5S) stereochemistry of the 3-amino-5-hydroxy-piperidine core is essential for establishing the correct orientation of the pharmacophoric groups in the final drug molecule, ensuring optimal interaction with key amino acid residues in the DPP-4 active site. bldpharm.comresearchgate.net The synthesis of these drugs, therefore, relies on stereoselective methods to produce intermediates like this compound with high enantiomeric purity, as other stereoisomers can be significantly less active or inactive. nih.gov The benzyl (B1604629) group serves as a protecting group for the piperidine nitrogen, which can be removed in a later synthetic step.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,5S)-5-amino-1-benzylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-6-12(15)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKYJTGXQLHCRZ-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1O)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C[C@H]1O)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201211812 | |

| Record name | 3-Piperidinol, 5-amino-1-(phenylmethyl)-, (3R,5R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007909-13-7 | |

| Record name | 3-Piperidinol, 5-amino-1-(phenylmethyl)-, (3R,5R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007909-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinol, 5-amino-1-(phenylmethyl)-, (3R,5R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3s,5s 5 Amino 1 Benzylpiperidin 3 Ol

General Approaches to Substituted Piperidines

The construction of the piperidine (B6355638) ring is a foundational step. Modern organic synthesis offers a diverse toolkit for creating these heterocyclic systems, ranging from the modification of existing rings to de novo cyclization strategies.

One of the most common methods involves the hydrogenation of pyridine (B92270) derivatives . nih.gov Catalytic reduction of a suitably substituted pyridine precursor can yield a piperidine ring. This approach is powerful, especially with advancements in catalysis that allow for high diastereoselectivity. nih.gov For instance, rhodium and iridium complexes have been used for the asymmetric hydrogenation of pyridinium (B92312) salts, providing access to chiral piperidines. researchgate.net

Cyclization reactions of acyclic precursors are also central to piperidine synthesis. These include:

Intramolecular aza-Michael reactions: An amine can add to an α,β-unsaturated carbonyl or nitrile moiety within the same molecule to form the six-membered ring. researchgate.net

Reductive amination: The condensation of an amine with a dicarbonyl compound (or a keto-aldehyde) followed by in-situ reduction of the resulting imine/enamine is a robust method for ring formation. nih.gov

Ring-closing metathesis (RCM): Diene precursors containing a nitrogen atom can be cyclized using ruthenium-based catalysts to form dehydropiperidines, which can then be hydrogenated.

Mannich and related multi-component reactions: One-pot reactions that bring together an amine, an aldehyde, and a carbon nucleophile (like a β-ketoester) can rapidly build complex and highly functionalized piperidines. e-journals.inrsc.org

The table below summarizes some general strategies for piperidine synthesis.

| Synthesis Strategy | Description | Key Features |

| Pyridine Hydrogenation | Reduction of a substituted pyridine ring using catalysts like Rh, Pd, or Ru. | Can be highly stereoselective; suitable for creating all-cis substituted piperidines. nih.govresearchgate.net |

| Aza-Michael Addition | Intramolecular conjugate addition of an amine to an activated alkene. | Effective for forming 2,5- and 2,6-disubstituted piperidines. researchgate.net |

| Reductive Amination | Cyclization via intramolecular reaction of an amino-aldehyde or amino-ketone. | A versatile and widely used method for N-heterocycle formation. nih.gov |

| Multi-component Reactions | One-pot synthesis involving three or more starting materials (e.g., Mannich reaction). | High atom economy; rapid construction of complex piperidine scaffolds. e-journals.inrsc.org |

Stereoselective Synthetic Strategies for Chiral Amino Alcohols

The (3S,5S) stereochemistry of the target molecule's amino and hydroxyl groups requires precise stereocontrol. Chiral amino alcohols are critical building blocks in medicinal chemistry, and numerous stereoselective methods have been developed for their synthesis. organicreactions.orgwikipedia.org

When a chiral center is already present in a molecule, it can direct the stereochemical outcome of a subsequent reaction, a principle known as substrate control. A key strategy for synthesizing γ-amino alcohols involves the diastereoselective reduction of β-amino ketones . nih.govthieme-connect.de The relative stereochemistry between the amine and the newly formed alcohol can be controlled by the choice of reducing agent and catalyst, which interacts with the existing chiral center. thieme-connect.decwu.edu

For example, iridium-catalyzed asymmetric transfer hydrogenation (ATH) of N-protected β-amino ketones can produce anti-γ-amino alcohols, while rhodium-catalyzed asymmetric hydrogenation often yields the syn-products. nih.govthieme-connect.de This complementarity allows for selective access to different diastereomers from a single precursor.

Another powerful technique is the nitro-Mannich reaction , which can be followed by a ring-closure condensation to build the piperidine ring. cwu.eduresearchgate.net The relative stereochemistry of the substituents can be controlled through kinetic or thermodynamic protonation of a nitronate intermediate, with subsequent reduction steps solidifying the stereocenters. researchgate.net

Enantioselective methods establish absolute stereochemistry using external chiral information, such as a chiral catalyst, reagent, or auxiliary.

Catalytic asymmetric synthesis is a highly efficient approach. Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones or imines using chiral metal complexes (e.g., Rh-BINAP, Ir-amino acid amides) are well-established methods for producing chiral alcohols and amines. nih.govthieme-connect.de Copper-catalyzed reductive coupling has also been employed for the enantioselective aminoallylation of ketones to generate chiral 1,2-amino alcohol synthons. rsc.org

Biocatalysis offers another route, providing high enantioselectivity under mild conditions. wikipedia.orgresearchgate.net Engineered enzymes, such as amine dehydrogenases (AmDHs), can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent conversion rates and enantiomeric excess (>99% ee). wikipedia.orgresearchgate.net

The table below highlights key stereoselective strategies for forming chiral amino alcohols.

| Stereoselective Strategy | Methodology | Typical Outcome |

| Diastereoselective Reduction | Reduction of a chiral β-amino ketone. | Access to both syn- and anti-γ-amino alcohols depending on the catalyst (Rh vs. Ir). nih.govthieme-connect.de |

| Asymmetric Hydrogenation | Hydrogenation of a prochiral enamine or imine with a chiral catalyst. | High enantioselectivity for the formation of chiral amines. researchgate.net |

| Enzymatic Reductive Amination | Use of engineered amine dehydrogenases (AmDHs) on hydroxy-ketones. | Excellent enantioselectivity (>99% ee) under mild, green conditions. wikipedia.orgresearchgate.net |

| Epoxide Ring-Opening | Reaction of a chiral epoxide with a nitrogen nucleophile. | Controlled formation of trans-amino alcohols. |

Specific Reaction Mechanisms and Conditions for Piperidine Amino Alcohol Formation

Synthesizing (3S,5S)-5-Amino-1-benzylpiperidin-3-ol likely involves combining piperidine ring formation with stereoselective functionalization. A plausible and highly relevant approach is the stereoselective ring-opening of a chiral epoxide derived from a piperidine precursor.

A demonstrated method for creating trans-amino alcohol functionality on a piperidine ring involves the regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines . This reaction provides a direct route to structures analogous to the target compound.

The mechanism proceeds via nucleophilic attack of an amine on one of the epoxide carbons. The reaction is an SN2-type process, resulting in an inversion of configuration at the attacked carbon and leading to a trans relationship between the incoming amino group and the existing hydroxyl group (formed from the epoxide oxygen). The regioselectivity of the attack (at C3 vs. C4) can be controlled by additives. For instance, the use of lithium perchlorate (B79767) has been shown to activate the oxirane ring and direct the nucleophilic attack specifically, ensuring the desired connectivity.

Starting with a chiral (3R,4R)-1-benzyl-3,4-epoxypiperidine and reacting it with an ammonia (B1221849) equivalent would theoretically open the epoxide at the C5 position (if starting from a 4,5-epoxide) or C3 position, leading to the desired trans-1,3-amino alcohol stereochemistry after inversion.

The Von Braun reaction is a classic organic reaction involving the treatment of a tertiary amine with cyanogen (B1215507) bromide (CNBr). organicreactions.orgwikipedia.org This reaction does not serve as a primary method for the synthesis of functionalized piperidines but rather as a method for their degradation or N-dealkylation.

The mechanism begins with the nucleophilic attack of the tertiary amine nitrogen onto the cyanogen bromide, displacing the bromide ion to form a quaternary cyanoammonium salt. wikipedia.org The bromide ion then acts as a nucleophile and attacks one of the N-alkyl groups in an SN2 reaction. wikipedia.org

In the context of a molecule like this compound, which contains a tertiary N-benzylpiperidine moiety, two pathways are possible:

N-Dealkylation: Attack of the bromide at the benzylic carbon would cleave the benzyl (B1604629) group, yielding benzyl bromide and the N-cyano-piperidine derivative.

Ring-Opening: Attack at one of the piperidine ring carbons adjacent to the nitrogen would result in the cleavage of a C-N bond, opening the ring to form a long-chain ω-bromoalkyl cyanamide. researchgate.net

Therefore, the Von Braun reaction is a degradative tool used for structural elucidation or for removing N-alkyl groups, particularly N-methyl groups. researchgate.net It is not a constructive methodology for the primary synthesis of the target compound.

Ring-Opening Reactions of Chiral Piperidines

Epoxide Ring Opening and Aminolysis

The ring-opening of epoxides with amines, known as aminolysis, is a fundamental and widely utilized method for the synthesis of β-amino alcohols. emich.edumdpi.com This approach is particularly relevant for constructing the core structure of this compound. The reaction involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of an amino alcohol. The regioselectivity and stereoselectivity of this reaction are critical for establishing the desired (3S,5S) configuration.

A key strategy often involves starting with a chiral epoxide, where the stereochemistry of one or more centers is already defined. The subsequent aminolysis reaction typically proceeds via an S(_N)2 mechanism, which results in the inversion of configuration at the carbon atom that is attacked. By carefully selecting the appropriate chiral epoxide precursor and amine nucleophile, chemists can control the stereochemical outcome of the product. For instance, the synthesis of enantiopure (3S,5S)- and (3R,5R)-4-amino-3,5-dihydroxypiperidines has been successfully achieved through the opening of two epoxide rings in aminodiepoxides derived from serine. nih.gov This transformation, conducted in the presence of LiClO(_4), occurs with complete regioselectivity and in high yields. nih.gov

The efficiency and selectivity of epoxide aminolysis can be influenced by various factors, including the choice of solvent, temperature, and the use of catalysts. Lewis acids are often employed to activate the epoxide ring, making it more susceptible to nucleophilic attack. frontiersin.org However, the basicity of the amine nucleophile can sometimes quench the acidic catalyst. frontiersin.org To overcome this, specific lanthanoid (III) trifluoromethanesulfonates, such as Eu(OTf)(_3) and La(OTf)(_3), have been shown to be effective catalysts for the regioselective ring-opening of epoxides with amines. frontiersin.org Microwave-assisted heating has also been demonstrated to significantly reduce reaction times for the aminolysis of both reactive and sterically hindered epoxides. emich.edu

The following table summarizes representative conditions for epoxide aminolysis in the synthesis of amino alcohols:

| Catalyst/Promoter | Amine Nucleophile | Epoxide Substrate | Key Features | Reference |

| LiClO(_4) | Various amines | Aminodiepoxides | Total regioselectivity, high yields | nih.gov |

| La(OTf)(_3) | Aliphatic/Aryl amines | 2,3-Epoxy alcohols | High regioselectivity | frontiersin.org |

| Microwave irradiation | Substituted phenyl ethyl amines | Chiral epoxides | Reduced reaction times (25 min), good yields (63-92%) | emich.edu |

| Lipozyme TL IM | Aniline | Epichlorohydrin | Biocatalytic, continuous-flow system | mdpi.com |

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring is a pivotal step in the synthesis of this compound. Intramolecular cyclization is a powerful strategy to form this heterocyclic core. nih.gov In this approach, a linear precursor containing a nitrogen source (typically an amino group) and a suitable electrophilic center is induced to form a new C-N or C-C bond, thereby closing the ring. nih.gov

A variety of methods can be employed to initiate the cyclization, including metal-catalyzed reactions, radical-mediated processes, and electrophilic cyclizations. nih.gov The choice of method depends on the specific functional groups present in the acyclic precursor. For the synthesis of highly substituted piperidines, controlling the stereochemistry during the ring-closure event is of utmost importance.

One common approach involves the reductive amination of a δ-amino ketone or aldehyde. The initial formation of an imine or enamine is followed by an intramolecular cyclization and subsequent reduction to yield the piperidine ring. The stereochemical outcome can often be directed by the existing chiral centers in the linear precursor or by the use of chiral catalysts.

Another powerful technique is the intramolecular aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule. This method is highly efficient for the formation of functionalized piperidines.

The table below provides an overview of different intramolecular cyclization strategies for piperidine synthesis.

| Cyclization Strategy | Key Reagents/Catalysts | Substrate Type | Bond Formed | Reference |

| Reductive Hydroamination/Cyclization | Acid-mediated | Alkynes with an amino group | C-N | nih.gov |

| Radical-Mediated Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | C-C | nih.gov |

| Nickel-Catalyzed Cyclization | Nickel catalyst | 1,7-ene-dienes | C-C | nih.gov |

| Photochemical [2+2] Cycloaddition | UV light | Dienes | C-C | nih.gov |

Biocatalytic Approaches to Chiral Aminopiperidines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. nih.govscispace.com Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, which is particularly advantageous for the synthesis of complex molecules like chiral aminopiperidines. nih.govresearchgate.net

For the synthesis of chiral amines, enzymes such as ω-transaminases (ω-TAs), monoamine oxidases (MAOs), and amine dehydrogenases (AmDHs) are of significant interest. researchgate.netwiley.com ω-Transaminases, in particular, have shown great potential in the asymmetric synthesis of chiral amines by transferring an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. wiley.com This enzymatic transformation can produce chiral amines in high enantiomeric excess.

In the context of this compound, a biocatalytic approach could involve the asymmetric amination of a corresponding piperidone precursor. An appropriately selected (R)- or (S)-selective ω-transaminase could potentially install the amino group at the C5 position with the desired stereochemistry. The development of such a process would depend on the ability to engineer or discover a transaminase that accepts the bulky piperidone substrate.

Directed evolution and site-directed mutagenesis are powerful tools used to tailor the substrate specificity and improve the catalytic efficiency of enzymes for specific transformations. researchgate.net For example, variants of monoamine oxidase from Aspergillus niger have been engineered to generate a toolbox of biocatalysts capable of producing enantiomerically pure primary, secondary, and tertiary amines. scispace.comresearchgate.net

The following table highlights key enzyme classes and their applications in the synthesis of chiral amines.

| Enzyme Class | Reaction Type | Typical Substrate | Key Advantage | Reference |

| ω-Transaminases (ω-TAs) | Asymmetric Amination | Ketones | High enantioselectivity | wiley.com |

| Monoamine Oxidases (MAOs) | Deracemization (with reducing agent) | Racemic amines | Access to primary, secondary, and tertiary amines | scispace.comresearchgate.net |

| Amine Dehydrogenases (AmDHs) | Reductive Amination | Ketones | High atom economy | researchgate.net |

| Lipases | Kinetic Resolution | Racemic amines/alcohols | Wide substrate scope | rsc.org |

Multi-component Reactions in Piperidine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. taylorfrancis.comacs.org MCRs are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. taylorfrancis.comajchem-a.com

Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. taylorfrancis.comtandfonline.comresearchgate.net These reactions often involve the condensation of an aldehyde, an amine, and a component containing an active methylene (B1212753) group. For instance, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can yield functionalized piperidine scaffolds. taylorfrancis.com

While many MCRs for piperidine synthesis produce racemic or diastereomeric mixtures, asymmetric variants have been developed to control the stereochemical outcome. The use of chiral catalysts or auxiliaries can induce enantioselectivity in the key bond-forming steps of the MCR.

A significant challenge in applying MCRs to the synthesis of this compound is the precise control of the two chiral centers. However, the development of diastereoselective MCRs, potentially followed by a resolution or a subsequent stereoselective transformation, could provide an efficient pathway to this target molecule.

The table below lists examples of MCRs used for synthesizing piperidine derivatives.

| Reaction Name/Type | Reactants | Catalyst | Key Feature | Reference |

| Hantzsch-type reaction | Aldehyde, β-ketoester, ammonia/amine | None or catalyst | Forms dihydropyridine (B1217469), precursor to piperidine | ajchem-a.com |

| Three-component reaction | Aromatic aldehyde, amine, acetoacetic ester | ZrOCl(_2)·8H(_2)O | One-pot synthesis of functionalized piperidines | taylorfrancis.com |

| Pseudo five-component reaction | Aromatic aldehyde, ammonium (B1175870) acetate, β-nitrostyrene, Meldrum's acid | None specified | Synthesis of highly functionalized piperidines | acs.org |

Control of Multiple Chiral Centers in Piperidine Amino Alcohol Synthesis

The synthesis of this compound presents the significant challenge of controlling the relative and absolute stereochemistry of the two chiral centers at positions C3 and C5. Achieving the desired cis-relationship between the hydroxyl and amino groups is a critical aspect of any synthetic strategy.

Diastereoselective synthesis is a common approach to establish the desired relative stereochemistry. This can be achieved through various methods, such as substrate-controlled reactions, where the stereochemistry of an existing chiral center directs the formation of a new one. For example, the diastereoselective alkylation of a chiral nonracemic lactam has been used to access enantiopure cis- and trans-3,5-disubstituted piperidines. nih.gov

Enantioselective catalysis is another powerful tool for establishing the absolute stereochemistry of multiple chiral centers. Rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate, for example, can furnish 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org Subsequent functionalization and reduction can then lead to enantioenriched piperidines.

A divergent synthesis approach can also be employed, where a common intermediate is selectively transformed into different stereoisomers. For instance, a mixture of an achiral cis- and a racemic trans-3,5-piperidine diol can be efficiently transformed into the cis-(3R,5S)-diacetate with excellent diastereoselectivity using a combination of enzyme- and Ru-catalyzed reactions. acs.org This intermediate can then be further manipulated to yield specific stereoisomers of 3,5-disubstituted piperidines. acs.org

The transformation of enantiopure diepoxides, as mentioned previously, is an excellent example of substrate control, where the predefined stereochemistry of the starting material dictates the stereochemical outcome of the final piperidine product after a sequence of stereospecific ring-opening and cyclization steps. nih.gov

The following table summarizes strategies for controlling stereochemistry in the synthesis of disubstituted piperidines.

| Strategy | Method | Key Reagent/Catalyst | Stereochemical Control | Reference |

| Substrate Control | Diastereoselective alkylation | Chiral nonracemic lactam | Access to enantiopure cis- and trans-isomers | nih.gov |

| Enantioselective Catalysis | Asymmetric carbometalation | Rhodium complex with chiral ligand | High enantioselectivity for 3-substitution | nih.govacs.org |

| Divergent Synthesis | Dynamic kinetic resolution | Enzyme and Ru catalyst | Excellent diastereoselectivity for cis-isomer | acs.org |

| Substrate Control | Double epoxide ring-opening/cyclization | Chiral aminodiepoxide | Total regioselectivity and stereocontrol | nih.gov |

Analytical Method Development and Stereochemical Characterization

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. Given that (3S,5S)-5-Amino-1-benzylpiperidin-3-ol possesses two chiral centers, it can exist as four possible stereoisomers. A robust HPLC method is therefore essential to separate the desired (3S,5S) diastereomer from the (3R,5R), (3S,5R), and (3R,5S) isomers and to accurately determine its enantiomeric purity.

Chiral Stationary Phases for Enantiomer Separation

The direct separation of enantiomers is most effectively achieved through the use of chiral stationary phases (CSPs). For aminopiperidine derivatives, polysaccharide-based CSPs are particularly effective. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, offer a broad range of chiral recognition capabilities.

Commonly employed polysaccharide-based CSPs that would be suitable for the separation of this compound and its stereoisomers include those functionalized with carbamate (B1207046) or benzoate (B1203000) derivatives. Columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and their immobilized versions (e.g., Chiralpak® IA, IB, IC) are frequently utilized. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution between all stereoisomers.

Pre-column Derivatization Strategies for HPLC Analysis

A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which results in poor UV absorbance and low sensitivity. To overcome this, pre-column derivatization is a widely adopted strategy. This involves reacting the analyte with a derivatizing agent to introduce a chromophoric or fluorophoric tag, thereby enhancing its detectability.

For a compound containing both a primary amino group and a secondary alcohol, several derivatization reagents can be employed. A common approach for primary amines is reaction with reagents such as p-toluenesulfonyl chloride (TsCl) or benzoyl chloride. These reagents react with the primary amino group to form a sulfonamide or an amide, respectively, both of which contain aromatic rings that absorb strongly in the UV region. The derivatization reaction must be carefully optimized to ensure it proceeds to completion without causing racemization or epimerization at the chiral centers. The resulting derivatized diastereomers can then be separated on a suitable chiral stationary phase.

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Detection |

| p-Toluenesulfonyl Chloride (TsCl) | Primary Amine | Sulfonamide | UV |

| Benzoyl Chloride | Primary Amine | Amide | UV |

| Dansyl Chloride | Primary Amine | Sulfonamide | Fluorescence/UV |

| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Primary Amine | Carbamate | Fluorescence/UV |

This table is interactive. You can sort and filter the data.

Method Validation for Chiral HPLC

Once a suitable chiral HPLC method has been developed, it must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. Method validation demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust.

The key validation parameters for a chiral HPLC method for enantiomeric purity assessment include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of its stereoisomers and potential impurities. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the peaks of all stereoisomers.

Linearity: The linearity of the method is established by analyzing a series of solutions with varying concentrations of the undesired enantiomer(s). A linear relationship between the peak area and the concentration should be demonstrated, typically with a correlation coefficient (r²) of ≥ 0.99.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the undesired enantiomer that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Accuracy: The accuracy is determined by spiking the sample with known amounts of the undesired enantiomer(s) at different concentration levels and calculating the percentage recovery.

Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The results are expressed as the relative standard deviation (%RSD) of a series of measurements.

Robustness: The robustness of the method is assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the resolution and quantification.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity (Resolution, Rs) | ≥ 1.5 between all stereoisomer peaks |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80 - 120% for the impurity |

| Precision (% RSD) | ≤ 10% at the LOQ level |

| Robustness | No significant impact on results from minor parameter changes |

This table is interactive. You can sort and filter the data.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, ensuring the correct connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group (typically in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene (B1212753) protons, and the protons on the piperidine (B6355638) ring. The protons attached to the chiral centers (at C3 and C5) would appear as multiplets, and their coupling constants could provide information about their relative stereochemistry.

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons bearing the hydroxyl and amino groups (C3 and C5) would be characteristic.

Mass Spectrometry (MS), including High-Resolution MS

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₈N₂O), the expected monoisotopic mass is approximately 206.1419 g/mol .

Therefore, it is not possible to generate the requested article with the specified level of detail and adherence to the provided outline. The creation of scientifically accurate data tables and in-depth discussion for the "" sections is contingent on the availability of published experimental results, which appear to be limited for this particular compound.

For a comprehensive and accurate analysis as requested, access to proprietary research data or the undertaking of new experimental work would be necessary.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of (3S,5S)-5-Amino-1-benzylpiperidin-3-ol

Conformational analysis is crucial for understanding the three-dimensional arrangement of a molecule, which fundamentally influences its interaction with biological targets. For this compound, the primary focus is on the geometry of the six-membered piperidine (B6355638) ring and the spatial orientation of its substituents.

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. researchgate.net For the (3S,5S) stereoisomer, this leads to specific axial or equatorial positioning of the amino, hydroxyl, and benzyl (B1604629) groups. Computational methods, such as molecular mechanics and quantum mechanics, are employed to determine the most stable conformers. Force fields like MMFF94 (Merck Molecular Force Field) and semi-empirical or ab initio quantum calculations are used to calculate the potential energy of different conformations. nih.gov These analyses can identify the global energy minimum structure and other low-energy conformers that may exist in equilibrium. nih.gov The presence of intramolecular hydrogen bonding between the amino and hydroxyl groups can also significantly influence the conformational preference, a factor that is meticulously evaluated in these studies.

The analysis of this compound reveals several key computed properties that are essential for predicting its behavior.

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₂O | The elemental composition of the molecule. chemscene.com |

| Molecular Weight | 206.28 g/mol | The mass of one mole of the compound. chemscene.com |

| Topological Polar Surface Area (TPSA) | 49.49 Ų | Sum of surfaces of polar atoms; predicts drug transport properties. chemscene.com |

| LogP | 0.5805 | The logarithm of the partition coefficient between octanol (B41247) and water; indicates lipophilicity. chemscene.com |

| Hydrogen Bond Donors | 2 | The number of groups that can donate a hydrogen atom to a hydrogen bond. chemscene.com |

| Hydrogen Bond Acceptors | 3 | The number of atoms that can accept a hydrogen atom in a hydrogen bond. chemscene.com |

| Rotatable Bonds | 2 | The number of bonds that allow free rotation, contributing to molecular flexibility. chemscene.com |

Molecular Docking Simulations of Piperidine Amino Alcohol Derivativesresearchgate.netnih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design for understanding binding mechanisms and predicting the affinity of a compound for a particular biological target.

For derivatives of piperidine amino alcohol, docking simulations are performed to explore potential interactions within the binding sites of various proteins, such as G-protein coupled receptors, ion channels, or enzymes. The process involves generating a set of possible conformations of the ligand and fitting them into the active site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy scores typically indicating higher affinity. mdpi.com

Studies on related piperidine derivatives have shown that key interactions often involve hydrogen bonds formed by the amino and hydroxyl groups with polar residues in the receptor's active site. nih.gov The benzyl group frequently engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. nih.gov The results of docking simulations provide a static snapshot of the most probable binding mode and highlight the critical interactions that stabilize the ligand-receptor complex. researchgate.net

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| σ₁ Receptor | -8.5 | Glu172, Tyr103 | Hydrogen Bond (with -OH and -NH₂) |

| σ₁ Receptor | -8.5 | Phe107, Leu182 | Hydrophobic Interaction (with benzyl group) |

| CCR5 Receptor | -7.9 | Tyr108, Gln194 | Hydrogen Bond |

| Acetylcholinesterase | -9.2 | Trp84, Tyr334 | π-π Stacking (with benzyl group) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analoguesnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities to identify the physicochemical properties, or "descriptors," that are most influential.

For analogues of this compound, QSAR studies are used to predict the biological activity of novel, unsynthesized compounds. A wide range of molecular descriptors can be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., partial atomic charges, heat of formation) descriptors. nih.gov Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are used to build the model. imist.ma

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. mdpi.com These methods generate 3D grid-based descriptors related to the steric and electrostatic fields of the aligned molecules. The resulting models can produce contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing a clear guide for rational drug design. mdpi.com The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. mdpi.comnih.gov

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.628 | Indicates the internal predictive ability of the model. A value > 0.5 is generally considered good. mdpi.com |

| r² (Non-cross-validated r²) | 0.905 | Represents the correlation between predicted and experimental activities for the training set. A higher value indicates a better fit. mdpi.com |

| r²_pred (External validation r²) | 0.750 | Measures the model's ability to predict the activity of an external test set of compounds. |

| Standard Error of Estimate (SEE) | 0.215 | Measures the goodness of fit of the model. |

| F-statistic | 112.5 | Indicates the statistical significance of the model. |

Molecular Dynamics Simulations and Ligand-Protein Interactionsmdpi.com

While molecular docking provides a static view of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to study the stability of ligand-protein complexes, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the binding process. nih.govunibas.ch

For a complex between a piperidine amino alcohol derivative and its target protein, an MD simulation would start with the best-docked pose. The system is solvated in a water box with appropriate ions, and the simulation is run for a duration of nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can reveal the stability of key hydrogen bonds and hydrophobic interactions over time. It can also be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a more accurate estimation of binding affinity than docking scores alone. nih.gov Per-residue energy decomposition analysis can pinpoint which amino acids contribute most significantly to the binding energy. nih.gov

Force-Field Calculations in Stereochemistry Predictionugent.be

A force field is the set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms in molecular mechanics and molecular dynamics simulations. bath.ac.uk The accuracy of any computational modeling study is highly dependent on the quality of the force field used. nih.gov

Several widely used force fields exist, such as AMBER, CHARMM, OPLS, and MMFF. These force fields differ in their parameterization and the mathematical form of their energy terms, which can lead to different results, particularly in conformational analysis and the prediction of stereochemical outcomes. nih.gov For example, studies comparing force fields have shown variations in their ability to accurately describe the potential energy surface for bond rotations or the geometry of non-bonded interactions. nih.gov The choice of a force field is therefore a critical step in setting up a computational study. The selection is typically based on the type of molecule being studied (e.g., protein, small organic molecule) and the properties being investigated. For piperidine derivatives, force fields must accurately represent the geometry of the saturated heterocycle and the electrostatic properties of the amine and alcohol functional groups to yield reliable predictions. nih.gov

| Force Field | Primary Application | Strengths |

|---|---|---|

| AMBER (Assisted Model Building with Energy Refinement) | Biomolecules (Proteins, Nucleic Acids) | Well-validated for biological macromolecules; extensive parameterization. nih.gov |

| OPLS (Optimized Potentials for Liquid Simulations) | Organic liquids, Proteins | Good for condensed-phase simulations and calculating solvation free energies. |

| MMFF (Merck Molecular Force Field) | Small organic molecules, Drug-like compounds | Broad coverage of organic functional groups; good for conformational analysis. nih.gov |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Biomolecules | Highly versatile and widely used for proteins, lipids, and nucleic acids. |

Biological and Biochemical Investigations of Piperidine Amino Alcohol Scaffolds in Vitro Studies

In Vitro Biological Activity Screening of Piperidine-Containing Amino Alcohols

Piperidine (B6355638) derivatives are a significant class of nitrogen-bearing heterocyclic compounds that are integral to numerous medicinal products. researchgate.net The incorporation of an amino alcohol functional group can confer a wide spectrum of biological activities. nih.gov Initial in vitro screening of libraries of these compounds is a critical step in drug discovery to identify lead candidates for further development. mdpi.comdundee.ac.uk

These screening assays have revealed that piperidine amino alcohol derivatives possess diverse pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer properties. researchgate.netresearchgate.net For instance, certain libraries of amino alcohols containing a piperidine ring have demonstrated significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comdundee.ac.uk Other studies have shown that switching from a piperidine to a piperazine (B1678402) moiety, while maintaining the amino alcohol structure, can shift the activity from antibacterial to potent antifungal, with high levels of inhibition against Cryptococcus neoformans. mdpi.comdundee.ac.uk The antiproliferative activity of β-amino alcohols has also been noted in several studies, highlighting their potential in cancer research. researchgate.net

The broad utility of the piperidine nucleus is demonstrated by its presence in compounds developed as antiviral, antimalarial, antihypertensive, analgesic, and anti-inflammatory agents. researchgate.net

| Biological Activity | Target/Organism | Observation | Source |

|---|---|---|---|

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Compounds with a piperidine ring showed >50% inhibition at 32 μg/mL. | mdpi.comdundee.ac.uk |

| Antifungal | Cryptococcus neoformans | Aromatic substituted piperidine derivatives showed >95% inhibition. | mdpi.comdundee.ac.uk |

| Antiproliferative | Various cancer cell lines | Amino alcohol fragments are important for antiproliferative properties. | researchgate.net |

| Anti-Alzheimer | Cholinesterase Enzymes | Donepezil, a piperidine derivative, is a leading acetylcholinesterase inhibitor. | nih.gov |

Mechanistic Probes of Cellular Pathways (In Vitro)

Understanding the mechanisms through which piperidine-containing compounds exert their effects is crucial for their development as therapeutic agents. These molecules can modulate various cellular pathways by interacting with specific molecular targets. For example, piperidine derivatives that bind to sigma receptors (σR) can influence a range of neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems, by acting as chaperone proteins that regulate receptors and ion channels. nih.gov

In the context of cancer, some piperidine derivatives have been shown to function as estrogen blockers or to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. researchgate.net The synthesis of various piperidines through methods like copper-catalyzed intramolecular C-H amination allows for the creation of diverse molecular probes to study these cellular processes. nih.gov By systematically modifying the piperidine scaffold, researchers can investigate how structural changes affect interactions with biological targets and subsequent cellular responses.

Receptor Binding Studies for Piperidine Derivatives

A significant area of research for piperidine derivatives involves their interaction with sigma receptors (σ1R and σ2R), which are implicated in numerous neurological disorders. nih.govnih.gov The piperidine moiety is often a key structural element for high-affinity binding to these receptors. nih.govacs.org

Molecular docking and computational studies have provided detailed insights into the interactions between piperidine ligands and sigma receptors. acs.orgrsc.org These studies reveal that a positively charged nitrogen atom within the piperidine ring is critical for efficient binding. nih.gov This ionized nitrogen often forms key polar interactions, such as salt bridges, with acidic residues like glutamic acid (Glu172) and aspartic acid (Asp126) in the receptor's binding pocket. rsc.orgnih.gov

Furthermore, hydrophobic interactions between the ligand's substituents (like the benzyl (B1604629) group in (3S,5S)-5-Amino-1-benzylpiperidin-3-ol) and hydrophobic pockets within the receptor contribute significantly to binding affinity. rsc.org For instance, ligands often assume a linear arrangement in the binding site, occupying a central core and two hydrophobic pockets. rsc.org The specific orientation and interactions, such as π–cation interactions with residues like Phenylalanine (Phe107), can stabilize the ligand-receptor complex. rsc.org

| Receptor | Interacting Residue | Type of Interaction | Source |

|---|---|---|---|

| σ1R | Glu172 | Salt Bridge / Hydrogen Bond | rsc.orgnih.gov |

| σ1R | Asp126 | Salt Bridge | rsc.orgnih.gov |

| σ1R | Phe107 | π–cation | rsc.org |

| σ1R | Leu105, Leu182, Tyr206 | Hydrophobic | nih.gov |

Many piperidine derivatives exhibit varying degrees of affinity for the two sigma receptor subtypes, σ1R and σ2R. Assessing this subtype selectivity is critical, as selective ligands are valuable tools for studying the distinct physiological roles of each receptor and can lead to therapeutics with fewer side effects. nih.gov Radioligand binding assays are commonly used to determine the binding affinities (Ki values) of compounds for each subtype, from which a selectivity ratio can be calculated. nih.govnih.gov

Studies have shown that subtle structural modifications to the piperidine scaffold can dramatically alter subtype selectivity. For example, replacing a piperazine ring with a piperidine moiety has been shown to drastically increase affinity and selectivity for σ1R over σ2R. nih.govacs.org Similarly, the nature of the substituent on the piperidine nitrogen can influence selectivity; 1-methylpiperidines, for instance, have shown particularly high σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov

| Compound | hσ1R Ki (nM) | hσ2R Ki (nM) | Selectivity Ratio (σ2/σ1) | Source |

|---|---|---|---|---|

| Compound 1 | 3.2 | 106 | 33 | nih.gov |

| Compound 2 | 24 | 1200 | 50 | nih.gov |

| Compound 3 | 8.9 | 230 | 26 | nih.gov |

| Compound 5 (from source nih.gov) | 3.64 | - | - | nih.gov |

| Compound 11 | 6.2 | 67.9 | 11 | nih.gov |

Enzyme Inhibition Assays with Amino Alcohol Containing Compounds

The piperidine amino alcohol scaffold is also a feature of many potent enzyme inhibitors. In vitro enzyme inhibition assays are essential for quantifying the potency of these compounds, typically by determining their IC50 or Ki values. nih.govmdpi.com

A prominent example is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the treatment of Alzheimer's disease. nih.gov Numerous piperidine derivatives have been synthesized and evaluated as inhibitors of these enzymes. nih.govmdpi.com For example, novel heterocyclic compounds incorporating a 4-piperidinecarboxyamide moiety have shown potent inhibitory activity against both AChE and BuChE. nih.gov In some cases, these compounds also inhibit other enzymes like glutathione (B108866) S-transferase (GST). nih.gov

| Enzyme Target | Compound Class | Inhibition Range (Ki or IC50) | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Benzimidazole-Piperidine Hybrids | IC50 = 19.44 - 36.05 µM | mdpi.com |

| Butyrylcholinesterase (BuChE) | Benzimidazole-Piperidine Hybrids | IC50 = 21.57 - 39.55 µM | mdpi.com |

| Acetylcholinesterase (AChE) | Triazole-Piperidinecarboxyamides | Ki = 17.87 - 30.53 µM | nih.gov |

| Butyrylcholinesterase (BuChE) | Triazole-Piperidinecarboxyamides | Ki = 9.08 - 20.02 µM | nih.gov |

| Glutathione S-transferase (GST) | Triazole-Piperidinecarboxyamides | Ki = 20.06 - 36.86 µM | nih.gov |

For novel compounds whose biological targets are unknown, a process of target identification and validation is necessary. In silico methods, such as "target fishing," can predict potential protein targets for a small molecule by screening against databases of known protein structures. researchgate.net These computational predictions can then be validated through in vitro experiments.

A common validation method is the direct enzymatic activity assay. acs.org Researchers can establish an assay system for a predicted enzyme target and measure the compound's ability to inhibit its activity, often by monitoring the consumption or production of a substrate or cofactor. acs.org Another powerful biophysical technique is the thermal shift assay, which measures a protein's melting temperature (Tm). The binding of a ligand typically stabilizes the target protein, leading to an increase in its Tm, thus confirming a direct interaction. acs.org For example, this approach was used to validate that a series of novel compounds directly engaged and inhibited the unsaturated fatty acid synthase FabX, a potential antibiotic target. acs.org These validated targets can then be pursued for further drug development.

Enzyme Kinetic Studies of Inhibitors

While the broader class of piperidine derivatives has been extensively studied as inhibitors of various enzymes, specific kinetic data for this compound is not extensively detailed in publicly available literature. However, the piperidine scaffold is a well-established pharmacophore known to interact with several classes of enzymes, including glycosidases and proteases like β-secretase (BACE1).

For context, piperidine-based compounds, particularly those mimicking natural sugar substrates (iminosugars), are potent inhibitors of glycosidases. Studies on analogous polyhydroxy piperidines have identified compounds with Ki values in the low micromolar range against α-glucosidase. For instance, certain synthetic polyhydroxy piperidine azasugars have demonstrated selective and potent inhibition of α-glucosidase with Ki values as low as 1.07 µM. These inhibitors typically act competitively, binding to the enzyme's active site.

In the realm of Alzheimer's disease research, piperidine and piperazine structures are core components of many BACE1 inhibitors. These inhibitors often function as transition-state analogues, interacting with the catalytic aspartate dyad of the enzyme. Potent BACE1 inhibitors containing piperidine moieties have been developed with IC50 values in the nanomolar range. While direct kinetic studies on this compound are scarce, its structural features—a basic nitrogen atom, a hydroxyl group, and a benzyl substituent—suggest it could be investigated as a potential inhibitor for enzymes where these interactions are crucial. The benzyl group can engage in hydrophobic interactions, while the amino and hydroxyl groups can form key hydrogen bonds within an enzyme's active site.

Table 1: Representative Enzyme Inhibition Data for Analogous Piperidine Scaffolds

| Compound Class | Target Enzyme | Inhibition Constant |

|---|---|---|

| Polyhydroxy Piperidine Azasugars | α-Glucosidase | Ki = 1.07 µM |

| Iminopyrimidinone Piperidines | BACE1 | IC50 = 3 nM |

This table presents data for structurally related compound classes to provide context for the potential inhibitory activities of the piperidine amino alcohol scaffold. Data for this compound is not specified.

Structure-Activity Relationship (SAR) Studies on Piperidine Amino Alcohol Analogues

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of their substituents. Structure-activity relationship (SAR) studies on related piperidine amino alcohol analogues have provided valuable insights into the features that govern their therapeutic potential.

For piperidine-based glycosidase inhibitors, the number and orientation of hydroxyl groups are critical for mimicking the carbohydrate substrate and achieving potent inhibition. The N-substituent also plays a significant role; for example, N-alkylation with lipophilic chains can enhance activity by improving cellular uptake or interaction with hydrophobic pockets in the enzyme.

In the context of acetylcholinesterase inhibitors, the 1-benzylpiperidine (B1218667) moiety is a key feature of highly potent drugs like Donepezil. SAR studies have shown that the benzyl group interacts with the peripheral anionic site (PAS) of the enzyme, while the piperidine nitrogen interacts with the catalytic anionic site (CAS). Modifications to the benzyl ring, such as the introduction of electron-donating or withdrawing groups, can modulate binding affinity and selectivity. For instance, the 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine structure was identified as one of the most potent anti-AChE inhibitors, with an IC50 of 5.7 nM. nih.gov

For BACE1 inhibitors, the piperidine ring often serves as a central scaffold to orient functional groups that interact with the enzyme's active site, including the catalytic Asp32 and Asp228 residues. The substituents on the piperidine nitrogen are often designed to occupy the S1 and S3 binding pockets of the enzyme, with hydrophobic and hydrogen-bonding interactions being crucial for high-affinity binding.

For this compound specifically, the key structural features for SAR exploration would include:

The N-benzyl group: Its role in binding could be explored by synthesizing analogues with substituted benzyl rings or replacing it with other aryl or alkyl groups.

The 3-hydroxyl group: Its position and stereochemistry are likely critical for hydrogen bonding. Esterification or etherification could probe its importance.

The 5-amino group: Acylation or alkylation of this group would help determine its role in binding, which could involve hydrogen bonding or ionic interactions.

Investigation of Stereoisomeric Effects on Biological Activity

Stereochemistry is a determining factor in the biological activity of chiral molecules, as biomacromolecules like enzymes and receptors are chiral environments. The specific (3S,5S) configuration of 5-Amino-1-benzylpiperidin-3-ol dictates a precise three-dimensional arrangement of its functional groups, which is crucial for its interaction with biological targets.

The importance of stereochemistry is well-documented for piperidine-containing drugs. For example, in the development of 3,5-disubstituted piperidine derivatives, the separation and individual testing of all four possible stereoisomers (cis and trans racemates, further resolved into enantiomers) is a common strategy to identify the most active and selective isomer.

In studies of glycosidase inhibitors like nojirimycin (B1679825) and its derivatives, the stereochemistry of the hydroxyl groups on the piperidine ring is paramount for activity. An incorrect configuration at even a single stereocenter can lead to a dramatic loss of inhibitory potency, as the molecule can no longer effectively mimic the transition state of the natural substrate.

Similarly, for inhibitors targeting proteases or other enzymes, only one enantiomer or diastereomer typically exhibits the desired biological effect. The inactive isomers may be completely devoid of activity, exhibit a different activity, or even produce unwanted side effects. For instance, studies on chiral 3-Br-acivicin isomers revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that uptake and/or target binding is highly stereoselective. This highlights that biological processes, from cellular transport to enzyme inhibition, can be highly sensitive to the stereochemical configuration of a small molecule.

Applications of 3s,5s 5 Amino 1 Benzylpiperidin 3 Ol in Chemical Biology

Chiral Scaffolds in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse and complex small molecules from a common starting material. The inherent stereochemical complexity and functional group presentation of (3S,5S)-5-Amino-1-benzylpiperidin-3-ol make it an ideal scaffold for DOS. The defined spatial arrangement of its amino and hydroxyl groups, coupled with the conformational constraint of the piperidine (B6355638) ring, allows for the creation of molecular libraries with a high degree of three-dimensional diversity.

By strategically functionalizing the primary amine, the secondary amine within the ring (after potential debenzylation), and the hydroxyl group, a multitude of distinct molecular frameworks can be accessed. This multi-directional derivatization capability is a cornerstone of effective DOS strategies. The resulting libraries of compounds, each bearing a unique arrangement of substituents on the rigid piperidine core, can then be screened for a wide range of biological activities, facilitating the discovery of novel probes and therapeutic leads.

Building Blocks for Complex Molecular Architectures

The well-defined stereochemistry and orthogonal reactivity of the functional groups in this compound position it as a critical building block for the synthesis of intricate molecular structures. Medicinal chemists and synthetic organic chemists utilize this compound to introduce specific spatial relationships between different pharmacophoric elements, which is often crucial for achieving high-affinity and selective interactions with biological targets.

Its piperidine ring can serve as a central scaffold to which various substituents can be appended, leading to the construction of complex molecules such as enzyme inhibitors, receptor ligands, and protein-protein interaction modulators. The benzyl (B1604629) group on the piperidine nitrogen not only serves as a protecting group but can also be involved in key synthetic transformations or contribute to the biological activity of the final compound.

Development of Cleavable Linkers in Peptide Discovery Platforms

In the realm of peptide and protein chemistry, cleavable linkers are indispensable tools, particularly in applications such as antibody-drug conjugates (ADCs) and activity-based protein profiling. The structural motifs present in this compound can be incorporated into the design of novel cleavable linker systems.

The amino and hydroxyl groups can be functionalized to attach to both a peptide or protein and a payload molecule (e.g., a small molecule drug or a reporter tag). The inherent stability of the piperidine ring can be modulated by introducing specific functionalities, rendering the linker susceptible to cleavage under particular physiological conditions, such as changes in pH or the presence of specific enzymes. This targeted release of the payload is a critical aspect of modern therapeutic and diagnostic strategies.

Future Research Directions and Research Gaps

Development of Novel and Sustainable Synthetic Routes for Piperidine (B6355638) Amino Alcohols

While methods for synthesizing piperidine amino alcohols exist, a primary research gap lies in the development of more sustainable and efficient synthetic routes. gii.co.jp Current multi-step syntheses can be resource-intensive and may not align with the principles of green chemistry. ajchem-a.com Future research should prioritize the development of novel synthetic pathways that are both economically and ecologically viable. nih.gov

Key areas for exploration include:

Biocatalysis: Employing enzymes for specific transformations could offer high stereoselectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. news-medical.net A recent modular approach combining biocatalytic C-H oxidation and radical cross-coupling has shown promise in simplifying the synthesis of complex piperidines. news-medical.net

Catalytic Cascade Reactions: Designing one-pot reactions where multiple bonds are formed in a single operation can significantly improve efficiency by reducing intermediate isolation steps and solvent usage. nih.gov

Renewable Starting Materials: Investigating the synthesis of piperidine precursors from biomass-derived platform chemicals, such as furfural, presents a promising avenue to decrease reliance on fossil fuels. nih.gov

Flow Chemistry: The use of continuous flow reactors can enhance reaction control, improve safety, and facilitate scaling up of synthetic processes for these valuable compounds. dundee.ac.uk

The development of such methods would not only make (3S,5S)-5-Amino-1-benzylpiperidin-3-ol and related structures more accessible but also align with the growing demand for sustainable practices in the pharmaceutical industry. gii.co.jp

Exploration of Diverse Chemical Scaffolds Derived from this compound

The inherent functionality of this compound—a secondary amine, a primary amine, and a hydroxyl group—offers three distinct points for chemical modification. This versatility makes it an ideal starting point for the generation of diverse chemical libraries for drug discovery. A significant research gap is the full exploration of the chemical space accessible from this scaffold.

Future work should systematically explore derivatization at each functional group to generate a wide range of analogues. This could involve:

N-alkylation/arylation: Modification of the piperidine nitrogen to introduce various substituents.

Acylation/sulfonylation: Derivatization of the primary amino group to explore amide and sulfonamide libraries.

Etherification/esterification: Functionalization of the hydroxyl group to produce ethers and esters.

These modifications can systematically alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which are critical for tuning biological activity and pharmacokinetic parameters. ajchem-a.com Such libraries of novel compounds could then be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. ajchem-a.commdpi.com

Advanced Computational Modeling for Rational Design

Computational chemistry offers powerful tools to guide the design of novel derivatives of this compound with enhanced potency and selectivity. openmedicinalchemistryjournal.com While computational methods are broadly applied in drug design, a specific research gap exists in their focused application to this particular scaffold for targeted therapeutic design. Integrating advanced computational modeling more deeply into the design-synthesis-testing cycle can accelerate the discovery of lead compounds. emanresearch.org

Future research should leverage a multi-faceted computational approach:

| Computational Method | Application in Drug Design | Potential for this compound |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. | To identify potential biological targets and guide the design of derivatives with improved binding affinity. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of compounds to their biological activity. | To build predictive models for designing new analogues with enhanced potency based on existing experimental data. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic nature of ligand-receptor interactions. | To assess the stability of binding poses predicted by docking and to elucidate the detailed mechanism of interaction with target proteins. nih.govresearchgate.net |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To create models based on the scaffold of this compound for virtual screening of compound libraries to find new hits. |

| ADME/Tox Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | To prioritize the synthesis of derivatives with favorable drug-like properties early in the design process. |

By using these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. researchgate.net

Elucidation of Broader In Vitro Biological Target Landscapes

The full therapeutic potential of this compound and its derivatives remains largely untapped because their biological activities have not been extensively profiled. A significant research gap is the lack of a comprehensive understanding of the range of biological targets with which this chemical class can interact.

Future research should focus on systematically screening this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. This can be achieved through:

In Silico Target Prediction: Utilizing computational tools to predict potential protein targets based on the chemical structure of the compounds. clinmedkaz.org

High-Throughput Screening (HTS): Testing large libraries of derivatives against diverse panels of enzymes, receptors, and ion channels to identify novel biological activities.

Phenotypic Screening: Evaluating compounds in cell-based assays to identify molecules that produce a desired physiological effect, even without prior knowledge of the specific molecular target.

Piperidine derivatives have shown activity against a wide range of targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), dopamine (B1211576) receptors, and serotonin (B10506) receptors. ajchem-a.commdpi.comnih.gov A broader screening approach could reveal unexpected activities, such as antimicrobial or antifungal properties, expanding the potential applications of this versatile scaffold. dundee.ac.ukmdpi.com

Application in Advanced Chemical Biology Probes

The unique structure of this compound makes it a candidate for development into sophisticated chemical biology probes. These tools are essential for studying complex biological processes and validating drug targets. Currently, there is a research gap in the application of this specific piperidine scaffold for probe development.

Future research could focus on modifying the structure to create:

Fluorescent Probes: By attaching a fluorophore to the molecule, researchers can visualize and track its interaction with biological targets within living cells. mdpi.com The primary amine or hydroxyl group could serve as an attachment point for a fluorescent dye.

Affinity-Based Probes: Immobilizing the compound on a solid support can be used to isolate and identify its binding partners from cell lysates, a technique known as affinity chromatography.

Photoaffinity Probes: Incorporating a photoreactive group would allow for the covalent labeling of target proteins upon UV irradiation, enabling definitive identification of the binding site.

Developing such probes from the this compound scaffold would provide powerful tools for chemical biologists to dissect signaling pathways and elucidate mechanisms of action, further bridging the gap between chemical synthesis and biological understanding.

Q & A

Q. How should researchers interpret contradictory cytotoxicity data across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.